

Spectroscopic Profile of Dichlorodiphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: Dichlorodiphenylmethane

Cat. No.: B138671

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dichlorodiphenylmethane**, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **dichlorodiphenylmethane**, providing a quantitative basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Dichlorodiphenylmethane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.60	Multiplet	10H	Aromatic protons (C_6H_5)

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **Dichlorodiphenylmethane**

Chemical Shift (δ) ppm	Assignment
83.4	Quaternary Carbon ($\text{C}(\text{Cl})_2$)
127.9	Aromatic CH
128.8	Aromatic CH
129.7	Aromatic CH
141.2	Aromatic C (ipso)

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Dichlorodiphenylmethane**

Wavenumber (cm^{-1})	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1595, 1490, 1450	Strong	Aromatic C=C ring stretch
840	Strong	C-Cl stretch
770, 695	Strong	Aromatic C-H out-of-plane bend

Sample Preparation: Neat, between NaCl plates

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dichlorodiphenylmethane**

m/z	Relative Intensity (%)	Assignment
236	15	$[M]^+$ (with $^{35}\text{Cl}_2$)
238	10	$[M+2]^+$ (with one ^{35}Cl and one ^{37}Cl)
240	1.5	$[M+4]^+$ (with $^{37}\text{Cl}_2$)
201	100	$[M-\text{Cl}]^+$
165	80	$[M-2\text{Cl}-\text{H}]^+$ (Benzhydryl cation)
166	20	$[M-2\text{Cl}]^+$

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 10-20 mg of **dichlorodiphenylmethane** was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - The ^1H NMR spectrum was recorded on a 400 MHz spectrometer.
 - A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
 - The spectral width was set to cover a range of -2 to 12 ppm.
- **^{13}C NMR Acquisition:**

- The ^{13}C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz.
- The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.
- A larger number of scans were necessary due to the low natural abundance of the ^{13}C isotope.
- The spectral width was set from 0 to 200 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **dichlorodiphenylmethane** was placed between two sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition:
 - The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the clean NaCl plates was recorded first.
 - The sample spectrum was then recorded from 4000 to 600 cm^{-1} .
 - Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **dichlorodiphenylmethane** in a volatile organic solvent (e.g., dichloromethane or methanol) was introduced into the mass spectrometer,

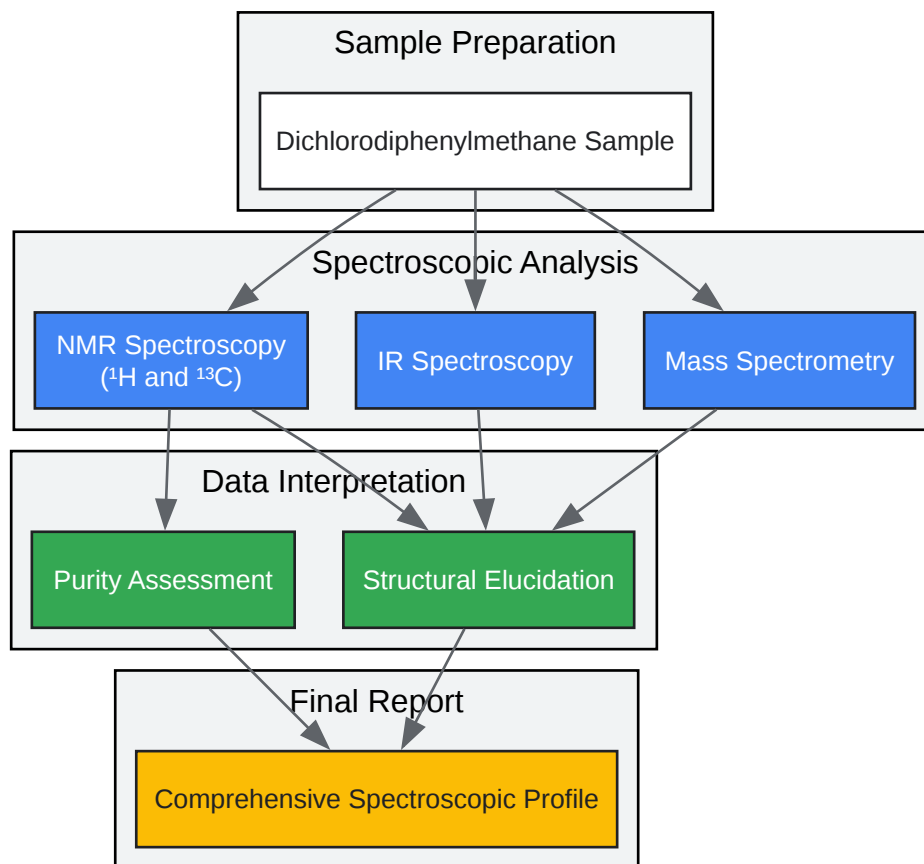
often via a gas chromatograph (GC-MS) for separation from any impurities.

- Ionization: Electron Ionization (EI) was used, with the electron energy set to 70 eV.
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector was used to record the abundance of each ion.
- Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) was used to confirm the presence of two chlorine atoms in the molecule and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **dichlorodiphenylmethane**.

Spectroscopic Analysis Workflow for Dichlorodiphenylmethane



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Caption: Workflow for the spectroscopic analysis of **Dichlorodiphenylmethane**.

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